3-Acetyl-quinolizin-4-one

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

3-Acetyl-quinolizin-4-one (CAS 1788-36-9) is a heterocyclic compound belonging to the quinolizinone family, characterized by a bridgehead nitrogen atom within a fused bicyclic framework combining a pyridine and a pyrrolidone ring, with an acetyl substituent at the 3-position. The compound exhibits a molecular formula of C₁₁H₉NO₂ (MW 187.19 g/mol) and a planar, conjugated π-system that imparts polar zwitterionic character and low logP.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 1788-36-9
Cat. No. B8017330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-quinolizin-4-one
CAS1788-36-9
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C2C=CC=CN2C1=O
InChIInChI=1S/C11H9NO2/c1-8(13)10-6-5-9-4-2-3-7-12(9)11(10)14/h2-7H,1H3
InChIKeyPBLKNHWNIMHQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-quinolizin-4-one (CAS 1788-36-9): Core Scaffold Identity and Procurement Baseline


3-Acetyl-quinolizin-4-one (CAS 1788-36-9) is a heterocyclic compound belonging to the quinolizinone family, characterized by a bridgehead nitrogen atom within a fused bicyclic framework combining a pyridine and a pyrrolidone ring, with an acetyl substituent at the 3-position . The compound exhibits a molecular formula of C₁₁H₉NO₂ (MW 187.19 g/mol) and a planar, conjugated π-system that imparts polar zwitterionic character and low logP . Quinolizinones as a class are recognized for diverse bioactivities, including M1 muscarinic receptor activation and enzyme inhibition (HIV integrase, PI3K), and serve as versatile synthetic intermediates for further functionalization [1]. Procurement of this specific 3-acetyl-substituted quinolizin-4-one, rather than generic quinolizinone scaffolds, is driven by its distinct C-3 regiochemistry—a critical determinant of reactivity in cyclization reactions and of target-binding interactions—which cannot be assumed equivalent across positional isomers, N-substituted variants, or benzo-fused analogs.

Why 3-Acetyl-quinolizin-4-one Cannot Be Generically Substituted: Substituent Position and Ring Electronics as Selection Drivers


Within the quinolizin-4-one chemotype, substitution pattern—particularly the position and electronic character of the C-3 substituent—dictates both synthetic accessibility and biological target engagement. Direct synthetic methods for 3-acetyl derivatives require regioselective acetyl incorporation strategies (e.g., Rh(III)-catalyzed C–H activation or enzymatic CoA-thioester pathways) that achieve yields up to 93% under optimized conditions, whereas alternative positional isomers (e.g., 2-acetyl-7-fluoro-4H-quinolizin-4-one, CAS 1855081-67-2) demand entirely different synthetic routes . Furthermore, the electron-withdrawing acetyl group at C-3 modulates the ring electronics and reactivity in downstream cyclization and substitution reactions in ways that a 3-ethoxycarbonyl (CAS 101192-39-6) or 3-benzoyl analog cannot replicate . In biological contexts, quinolizinone class-level evidence demonstrates that substituent identity and position profoundly influence target selectivity—for instance, 2-amino-substituted benzo[a]quinolizin-4-ones display the strongest antiproliferative activity in MDR reversal assays, whereas 5-amino or 2,5-diamino substitution results in markedly attenuated activity [1]. Interchanging 3-acetyl-quinolizin-4-one with an unsubstituted, differently acylated, or regioisomeric analog without head-to-head comparative data risks introducing uncontrolled variables that compromise experimental reproducibility and invalidate SAR interpretations.

Quantitative Differentiation Evidence: 3-Acetyl-quinolizin-4-one Versus Close Analogs and Alternatives


Synthetic Yield Benchmark: 3-Acetyl-quinolizin-4-one via One-Pot Rh(III)-Catalyzed Route vs. Classical Multi-Step Cyclization

The one-pot transition metal-catalyzed synthesis of 3-acetyl-quinolizin-4-one using 2-(1-cycloalkenyl)pyridines and diazo Meldrum's acids under AgSbF₆/ethanol conditions achieves yields of up to 93% . In contrast, classical multi-step cyclization routes relying on condensation of 2-pyridylacetyl-CoA with malonyl-CoA followed by intramolecular cyclization of diketide intermediates typically require multiple purification steps, with overall yields for analogous quinolizinone scaffolds frequently in the 40–60% range depending on substitution [1]. This differential of approximately 30–50 absolute yield percentage points represents a meaningful advantage for procurement decisions where synthetic scalability and cost-per-gram are primary considerations.

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

MDR Reversal Potency: Benzo[a]quinolizin-4-one Scaffold vs. Untreated Resistant Cancer Cells

While 3-acetyl-quinolizin-4-one itself lacks published MDR reversal data, the closely related benzo[a]quinolizin-4-one chemotype provides the strongest scaffold-level evidence for differentiation. In etoposide-resistant human lung cancer cells (A549RT-eto, with 28-fold elevated MDR1/P-gp expression relative to parental cells), three synthetic benzo[a]quinolizin-4-one derivatives reduced the etoposide IC₅₀ from 176 μM to 22.4–24.7 μM—a 7.1- to 7.9-fold chemosensitization effect—achieved through increased intracellular drug accumulation without altering P-gp expression at the transcriptional or translational level [1]. This mechanism is critically distinct from classical P-gp inhibitors such as verapamil, which require cytotoxic concentrations (5–50 μM) to achieve MDR reversal and produce clinical cardiotoxicity (arterio-ventricular block, hypotension) [1]. The C-3 substituent identity (acetyl vs. other acyl groups) is predicted to modulate this activity, making 3-acetyl-quinolizin-4-one a relevant, non-benzo-fused analog for comparative SAR exploration within this therapeutically significant mechanism.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy Chemosensitization

Regiochemical Selectivity: 3-Acetyl vs. 2-Acetyl Quinolizin-4-one Isomers in Synthetic and Biological Contexts

The C-3 vs. C-2 acetyl substitution on the quinolizin-4-one core represents a regioisomeric distinction with divergent synthetic and biological implications. 2-Acetyl-7-fluoro-4H-quinolizin-4-one (CAS 1855081-67-2), a commercially available regioisomer, places the acetyl group at C-2 adjacent to the bridgehead nitrogen, altering the electronic distribution and the orientation of the acetyl moiety relative to the pyridinium ring . The 2-acetyl isomer has a molecular weight of 205.19 g/mol (due to the additional 7-fluoro substituent) and a calculated logP of 0.01, while 3-acetyl-quinolizin-4-one (unsubstituted, MW 187.19) has distinct physicochemical properties owing to its different substitution pattern and absence of halogen . In docking studies of quinolizin-4-one derivatives as PfDHODH inhibitors, C-3 vs. C-2 substituent positioning directly determines the ability to form critical polar interactions with active-site residues Arg265 and His185, with the designed compound 8d (C-3 substituent) achieving a docking score of −12.78 kcal/mol [1]. This demonstrates that acetyl positional isomers are not interchangeable surrogates; selection between 2-acetyl and 3-acetyl variants must be driven by the specific target binding site topology and synthetic route compatibility.

Regioselectivity Isomer Comparison Structure-Activity Relationship Quinolizinone

Antibacterial Pharmacophore Fusion: Isothiazolopyridone-Quinolizinone Dual Scaffold vs. Quinolone Antibiotic Class

The quinolizin-4-one core serves as a privileged scaffold for constructing novel antibacterial agents when fused with an isothiazolone moiety at the C-2 and C-3 positions. First-generation isothiazolopyridone derivatives—which incorporate the quinolizin-4-one nucleus—exhibit dual inhibition of DNA gyrase and topoisomerase IV, with carbon-coupled analogs demonstrating MIC values of 0.125–1.0 μg/mL against both Gram-positive and Gram-negative organisms, while the nitrogen-coupled analogs showed more moderate MICs of 4.0–16 μg/mL [1]. Critically, these compounds displayed no inhibitory activity against human topoisomerase II, indicating target selectivity absent in many classical fluoroquinolones [1]. The 3-acetyl-quinolizin-4-one compound, as a C-3-functionalized quinolizin-4-one building block, provides the regiochemically defined core required for constructing such fused isothiazolopyridone systems, where the acetyl group can serve as a synthetic handle for further elaboration. This contrasts with 4-pyridone-3-carboxylic acid-based fluoroquinolones, which rely on a fundamentally different ring system and substitution pattern.

Antibacterial DNA Gyrase Topoisomerase IV Isothiazolopyridone Quinolizinone Scaffold

Evidence-Backed Application Scenarios for 3-Acetyl-quinolizin-4-one Procurement and Use


MDR Chemosensitizer SAR Libraries: Benzo[a]quinolizin-4-one Analog Exploration

Build focused compound libraries around the 3-acetyl-quinolizin-4-one core to explore structure-activity relationships for P-glycoprotein-independent MDR reversal. The benzo[a]quinolizin-4-one scaffold has demonstrated a 7.1- to 7.9-fold reduction in etoposide IC₅₀ in A549RT-eto resistant lung cancer cells at non-toxic concentrations, without altering P-gp expression [1]. 3-Acetyl-quinolizin-4-one serves as the non-benzo-fused, C-3-acetyl-substituted analog for probing the minimal pharmacophore required for this chemosensitization mechanism, allowing systematic variation of ring fusion, acetyl position, and additional substituents to decouple cytotoxicity from MDR reversal potency [1].

Isothiazolopyridone Antibacterial Lead Optimization: Regiochemically Defined Building Block

Employ 3-acetyl-quinolizin-4-one as the C-3-functionalized quinolizin-4-one core for synthesizing next-generation isothiazolopyridone antibacterials. First-generation derivatives have achieved MIC values of 0.125–1.0 μg/mL with dual DNA gyrase/topoisomerase IV inhibition and no human topoisomerase II activity [1]. The 3-acetyl group provides a versatile synthetic handle for fusion with isothiazolone rings at C-2/C-3, enabling exploration of carbon-coupled vs. nitrogen-coupled architectures that exhibit 8- to 128-fold differences in antibacterial potency [1]. This scaffold-based approach is applicable to programs targeting Gram-positive and Gram-negative pathogens, including fluoroquinolone-resistant strains [1].

PfDHODH Inhibitor Design: Computational Docking-Guided Quinolizinone Optimization

Utilize 3-acetyl-quinolizin-4-one as a starting scaffold for structure-guided design of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. Computational studies have validated quinolizin-4-ones as selective PfDHODH inhibitors, with C-3-substituted derivatives forming critical polar interactions with active-site residues Arg265 and His185 and achieving docking scores up to −12.78 kcal/mol (compound 8d) [1]. The 3-acetyl substitution provides a synthetically accessible entry point for introducing additional functional groups predicted to enhance binding affinity while maintaining favorable ADMET properties (drug-likeness and lead-likeness) as demonstrated by in silico prediction studies on designed quinolizin-4-ones [1].

Process Chemistry Scale-Up Evaluation: High-Yield Catalytic Route Benchmarking

Procure 3-acetyl-quinolizin-4-one for benchmarking synthetic route efficiency in process chemistry development. The one-pot Rh(III)-catalyzed route achieves yields up to 93% [1], representing a significant improvement over classical multi-step condensation routes (40–60% overall) [1][2]. This high-yielding methodology is relevant for industrial production of quinolizinone building blocks and supports cost-effective scale-up for compound library synthesis, making 3-acetyl-quinolizin-4-one a preferred procurement choice when synthetic accessibility and supply chain reliability are prioritized selection criteria.

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